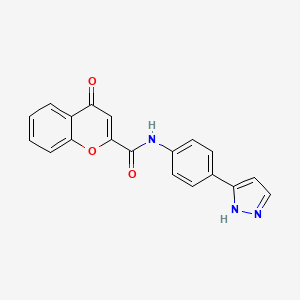

N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

描述

N-(4-(1H-Pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide compound characterized by a 4H-chromene-2-carboxamide backbone substituted with a 4-(1H-pyrazol-3-yl)phenyl group.

属性

IUPAC Name |

4-oxo-N-[4-(1H-pyrazol-5-yl)phenyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3/c23-16-11-18(25-17-4-2-1-3-14(16)17)19(24)21-13-7-5-12(6-8-13)15-9-10-20-22-15/h1-11H,(H,20,22)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFHJVKIRYHCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and chromene precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:

Condensation Reactions: Involving the reaction of pyrazole derivatives with chromene derivatives in the presence of a condensing agent.

Cyclization Reactions: Forming the chromene ring through cyclization of intermediate compounds.

Amide Bond Formation: Coupling the pyrazole and chromene moieties via amide bond formation using coupling reagents like carbodiimides.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, large-scale condensation and cyclization processes, and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Types of Reactions: N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Converting the chromene moiety to its oxidized form.

Reduction: Reducing specific functional groups within the compound.

Substitution Reactions: Replacing hydrogen atoms or functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized chromene derivatives, reduced pyrazole derivatives, and substituted analogs of the original compound.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

作用机制

The mechanism by which N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of chromene carboxamides and heterocyclic derivatives. Below is a detailed comparison with structurally and functionally related compounds, supported by molecular data and research insights:

Table 1: Structural and Molecular Comparison of Chromene Carboxamide Derivatives

*Calculated based on molecular formula.

Key Comparative Insights

Core Structure Variations: The target compound features a pyrazole-phenyl substituent, whereas analogs like BH37258–BH37272 incorporate sulfamoyl-linked piperidine or benzyl groups . Compound 169 replaces the pyrazole with a triazole ring and introduces a 4-chlorobenzyl group, which may enhance halogen bonding interactions in crystal packing or target binding .

Molecular Weight and Physicochemical Properties :

- Sulfamoyl-containing derivatives (e.g., BH37258, BH37261) exhibit higher molecular weights (~440–463 g/mol) compared to the target compound (331 g/mol), likely affecting pharmacokinetic parameters like membrane permeability .

- The fluorophenethyl chain in Compound 169 introduces fluorine, which can improve metabolic stability and bioavailability .

Biological Relevance :

- Pyrazole derivatives, including the target compound, are associated with kinase inhibition (e.g., TNIK inhibitors in cancer therapy) . In contrast, sulfamoyl-containing analogs (BH37258–BH37272) may target different enzymes or receptors due to their distinct electronic profiles.

- Triazole-based Compound 169 could engage in hydrogen-bonding networks via its triazole nitrogen atoms, a feature critical in molecular recognition and crystal engineering .

Synthetic and Analytical Considerations :

- Chromene carboxamides are often characterized using X-ray crystallography (e.g., SHELX programs ) and electronic structure analysis tools (e.g., Multiwfn for electron localization studies ). These methods help elucidate substituent effects on molecular conformation and reactivity.

生物活性

N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide, with the CAS number 1206990-10-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 331.3 g/mol. The structure features a chromene core linked to a pyrazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound. It has shown significant broad-spectrum activity against various bacterial strains. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL for several derivatives similar to this compound, indicating strong antimicrobial potential .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 2.50 - 20 | Broad-spectrum antimicrobial |

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory properties. It has been observed to stabilize human red blood cell (HRBC) membranes, with stabilization percentages between 86.70% and 99.25%, suggesting its potential in managing inflammatory conditions . The mechanism may involve the inhibition of pro-inflammatory cytokines.

Anticancer Activity

In terms of anticancer properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. One study indicated that related compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .

| Cell Line | IC50 (µg/mL) | Reference Compound |

|---|---|---|

| A431 (skin cancer) | <1.98 | Doxorubicin |

| HT29 (colon cancer) | <1.61 | Doxorubicin |

The biological activity of this compound is likely mediated through multiple pathways:

- DNA Gyrase Inhibition : It has been shown to inhibit DNA gyrase B with an IC50 of 9.80 µM, which is significant for its antibacterial activity .

- Antioxidant Activity : The compound exhibits high antioxidant capacity, with DPPH scavenging percentages between 84.16% and 90.52%, contributing to its overall therapeutic profile .

Case Studies

A specific case study involved the synthesis and evaluation of various derivatives based on the chromene framework combined with pyrazole units. These studies revealed that modifications in the chemical structure significantly influenced their biological activities, particularly in enhancing antimicrobial and anticancer effects .

常见问题

Q. What synthetic methodologies are commonly employed to prepare N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves multi-step organic reactions. First, the chromene-2-carboxamide core is synthesized via cyclization of substituted 2-hydroxyacetophenones with ethyl cyanoacetate. Subsequent coupling with a 4-(1H-pyrazol-3-yl)aniline derivative is achieved using carbodiimide-mediated amidation (e.g., EDC/HOBt). Key purification steps include recrystallization or column chromatography, with yields optimized by controlling reaction temperatures and stoichiometry .

Q. Which spectroscopic and analytical techniques are essential for structural characterization of this compound?

- IR spectroscopy : Identifies functional groups (amide C=O at ~1650–1700 cm⁻¹, pyrazole C=N at ~1550–1600 cm⁻¹) .

- NMR (¹H and ¹³C) : Assigns proton environments (e.g., chromene C4=O deshields adjacent protons) and carbon frameworks. Aromatic protons in the pyrazole and phenyl rings appear as multiplet signals in δ 7.0–8.5 ppm .

- Mass spectrometry (MS) : Confirms molecular weight via [M+H]⁺ or [M+Na]⁺ ions .

- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) for single-crystal samples .

Q. How can researchers validate the purity and identity of synthesized batches?

Purity is assessed via HPLC (≥98% purity threshold) using reverse-phase C18 columns and UV detection. Identity is confirmed by comparing experimental spectroscopic data (IR, NMR) with reference standards. Melting point consistency (e.g., 238–240°C for pyrazole derivatives) also serves as a preliminary purity indicator .

Advanced Research Questions

Q. What computational approaches predict the biological activity of this compound?

- Molecular docking : Simulates binding interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger. The pyrazole and chromene moieties are modeled for hydrogen bonding and π-π stacking .

- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., electron-withdrawing groups on the pyrazole) with bioactivity using descriptors like logP and polar surface area .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. How do structural modifications to the pyrazole or chromene moieties alter physicochemical properties?

- Pyrazole substitutions : Introducing electron-donating groups (e.g., -OCH₃) increases solubility but may reduce membrane permeability. Halogens (e.g., -Cl) enhance metabolic stability .

- Chromene modifications : Replacing the 4-oxo group with thioamide (C=S) alters hydrogen-bonding capacity, affecting target affinity .

- Methodology : Physicochemical parameters (logP, pKa) are measured experimentally via shake-flask assays or predicted using ChemAxon software .

Q. How can contradictions in biological activity data across studies be resolved?

- Dose-response reevaluation : Ensure consistent assay conditions (e.g., cell lines, IC₅₀ protocols) .

- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites that may explain discrepancies .

- Target validation : CRISPR/Cas9 knockout models confirm on-target effects .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading) .

- Data Reproducibility : Report NMR acquisition parameters (e.g., 500 MHz, DMSO-d₆) and MS ionization modes (ESI vs. EI) .

- Advanced Characterization : Pair X-ray crystallography with DFT calculations to validate electronic structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。